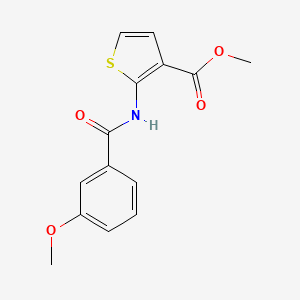

Methyl 2-(3-methoxybenzamido)thiophene-3-carboxylate

Beschreibung

Methyl 2-(3-methoxybenzamido)thiophene-3-carboxylate is a thiophene-based derivative characterized by a methoxybenzamido substituent at the 2-position and a methyl ester at the 3-position of the thiophene ring.

Eigenschaften

IUPAC Name |

methyl 2-[(3-methoxybenzoyl)amino]thiophene-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO4S/c1-18-10-5-3-4-9(8-10)12(16)15-13-11(6-7-20-13)14(17)19-2/h3-8H,1-2H3,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNGUJDQGXDYKMP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(=O)NC2=C(C=CS2)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301325298 | |

| Record name | methyl 2-[(3-methoxybenzoyl)amino]thiophene-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301325298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

1.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24783248 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

830339-31-6 | |

| Record name | methyl 2-[(3-methoxybenzoyl)amino]thiophene-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301325298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(3-methoxybenzamido)thiophene-3-carboxylate typically involves the condensation of 3-methoxybenzoyl chloride with thiophene-3-carboxylic acid, followed by esterification with methanol. The reaction conditions often require the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for thiophene derivatives, including Methyl 2-(3-methoxybenzamido)thiophene-3-carboxylate, often involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product. The use of automated reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings .

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 2-(3-methoxybenzamido)thiophene-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

Substitution: Electrophilic substitution reactions can occur at the thiophene ring, introducing various substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene ring .

Wissenschaftliche Forschungsanwendungen

Methyl 2-(3-methoxybenzamido)thiophene-3-carboxylate has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes.

Wirkmechanismus

The mechanism of action of Methyl 2-(3-methoxybenzamido)thiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

The compound is compared below with structurally similar derivatives, focusing on substituents, physicochemical properties, and biological activities.

Table 1: Structural and Functional Comparison

Key Observations:

Tetrahydrobenzo rings (e.g., ) introduce rigidity, which may improve binding to biological targets but reduce solubility. Cyano groups (e.g., ) enhance electrophilicity, facilitating reactions like Knoevenagel condensation .

Synthetic Efficiency :

- Yields vary significantly: Antibacterial compound was synthesized in 67% yield, while Petasis-derived analogs achieved only 22% yield, reflecting reaction-dependent efficiency.

Biological Activity: Antibacterial activity is prominent in phenyl-substituted tetrahydrobenzo derivatives (e.g., ), suggesting that bulky substituents enhance target interaction. Anticancer activity is observed in tetrahydropyrimidinone derivatives (e.g., ), where allyl and thioxo groups may modulate cytotoxicity.

Functional Group Analysis

- Methyl vs. Ethyl Ester : Methyl esters (lower molar mass) may offer better metabolic stability, while ethyl esters (higher lipophilicity) could improve membrane permeability .

- Tetrahydrobenzo vs. Planar Thiophene : Hydrogenated rings (e.g., ) reduce aromaticity, possibly altering electronic properties and reactivity.

Biologische Aktivität

Methyl 2-(3-methoxybenzamido)thiophene-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

The compound features a thiophene ring substituted with a methoxybenzamide group and a carboxylate ester. The presence of these functional groups contributes to its biological activity by enhancing binding affinity and specificity towards various biological targets.

1. Anticancer Properties

Research indicates that methyl 2-(3-methoxybenzamido)thiophene-3-carboxylate exhibits promising anticancer properties . It has been shown to inhibit the proliferation of various cancer cell lines through several mechanisms:

- Mechanism of Action : The compound may interfere with critical enzyme activities involved in cancer cell metabolism, leading to reduced cell viability. For instance, it can inhibit protein tyrosine phosphatases, which are often upregulated in cancer cells.

Case Study: In Vitro Anticancer Activity

A study evaluated the compound's effectiveness against multiple cancer cell lines using the MTT assay. The results demonstrated significant cytotoxicity with IC50 values in the low micromolar range:

| Cell Line | IC50 (µM) |

|---|---|

| A549 (Lung) | 4.22 |

| MCF-7 (Breast) | 6.38 |

| HCT-116 (Colon) | 5.33 |

| PC-3 (Prostate) | 1.48 |

These findings suggest that the compound is a potent inhibitor of cell proliferation, particularly in lung and prostate cancer cells.

2. Antimicrobial Activity

Methyl 2-(3-methoxybenzamido)thiophene-3-carboxylate has also been evaluated for its antimicrobial properties . Preliminary studies indicate effectiveness against certain bacterial strains, with mechanisms likely involving disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways.

Antimicrobial Efficacy Data

The following table summarizes the minimum inhibitory concentration (MIC) values against selected bacterial strains:

| Bacterial Strain | MIC (µM) |

|---|---|

| E. coli | 1.11 |

| P. aeruginosa | 1.00 |

| Salmonella | 0.54 |

| S. aureus | 1.11 |

These results highlight the compound's potential as an antimicrobial agent .

The biological activity of methyl 2-(3-methoxybenzamido)thiophene-3-carboxylate is attributed to its ability to interact with various biological targets, such as enzymes and receptors:

- Enzyme Inhibition : The compound may inhibit specific enzymes critical for cancer metabolism, leading to apoptosis in malignant cells.

- Receptor Modulation : Its methoxybenzamide group enhances binding affinity to receptors involved in cellular signaling pathways associated with growth and survival.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.